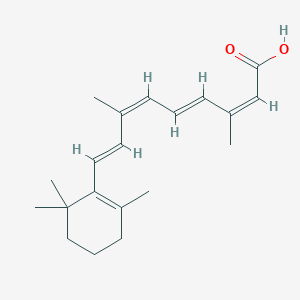

9,13-Di-cis-retinoic acid

説明

“9,13-Di-cis-retinoic Acid” is a metabolite of 9-cis Retinoic Acid . It plays a crucial role in various physiological functions, particularly in maintaining normal vision . It induces liver fibrosis through activating transforming growth factor-β .

Synthesis Analysis

The synthesis of 9,13-Di-cis-retinoic Acid involves several elusive steps in the metabolic synthesis . It is identified as an endogenous RXR ligand in mice . The metabolic and nutrimetabolic pathways for the endogenous synthesis of 9CDHRA from related 13,14-dihydro retinoids, 9- cis retinoids, and 9- cis- 13,14-dihydro retinoids are also explored .

Molecular Structure Analysis

The molecular formula of 9,13-Di-cis-retinoic Acid is C20H28O2 . It has a molecular weight of 300.44 .

Physical And Chemical Properties Analysis

9,13-Di-cis-retinoic Acid appears as yellow crystals . It has a melting point of 189-191 °C . It is soluble in most organic solvents, fats, and oils; sparingly soluble in water . It is unstable to light, oxygen, and heat .

科学的研究の応用

Application in Nutrition Research

Specific Scientific Field

This application falls under the field of Nutrition Research .

Summary of the Application

9-cis,13-cis-Retinoic acid, also known as 9-cis-13,14-dihydroretinoic acid (9CDHRA), has been identified as an endogenous ligand of retinoid X receptor (RXR) in mice . This discovery has led to a better understanding of the physiological relevance of various potential endogenous RXR ligands .

Methods of Application

The identification of 9CDHRA as an endogenous RXR ligand was achieved through the use of High-Performance Liquid Chromatography and Mass Spectrometry (HPLC-MS) and chemical synthesis .

Results or Outcomes

The discovery of 9CDHRA as an endogenous RXR ligand has filled a gap in our understanding of RXR signaling. It has been found to induce moderate transcriptional RXR activation .

Application in Neurobiology

Specific Scientific Field

This application falls under the field of Neurobiology .

Summary of the Application

9CDHRA has been found to rescue the phenotype of mice lacking cellular retinol binding protein (Rbp1-/-), indicating its role in RXR signaling .

Methods of Application

The role of 9CDHRA in rescuing the Rbp1-/- phenotype was identified through various assays that demonstrated its ability to bind and transactivate RXR .

Results or Outcomes

The discovery that 9CDHRA can rescue the Rbp1-/- phenotype similarly to a synthetic RXR ligand has significant implications for our understanding of RXR signaling .

Application in Cell Biology

Specific Scientific Field

This application falls under the field of Cell Biology .

Summary of the Application

9-cis-Retinoic acid has been used as a ligand for retinoid X receptor gamma (RXRγ) for inducing oligodendrocyte precursor cells differentiation and remyelination .

Methods of Application

9-cis-Retinoic acid was added to the medium to study its effect on oligodendrocyte precursor cells .

Results or Outcomes

The application of 9-cis-Retinoic acid resulted in the differentiation and remyelination of oligodendrocyte precursor cells .

Application in Vitamin Research

Specific Scientific Field

This application falls under the field of Vitamin Research .

Summary of the Application

9-cis-13,14-dihydroretinoic acid (9CDHRA) has been identified as an endogenous ligand of retinoid X receptor (RXR) in mice . This discovery has led to a better understanding of the physiological relevance of various potential endogenous RXR ligands . It is proposed that 9CDHRA may represent an end product of a novel vitamin A pathway for activation of the nuclear hormone receptors .

Results or Outcomes

Application in Cell Biology (Part 2)

Summary of the Application

9-cis-Retinoic acid has been used as a medium component to study its effect on UDP-glucuronosyltransferases (UGT) expression in thyroid induced hepatocytes .

Methods of Application

9-cis-Retinoic acid was added to the medium to study its effect on UGT expression .

Results or Outcomes

The application of 9-cis-Retinoic acid resulted in the modulation of UGT expression in thyroid induced hepatocytes .

Safety And Hazards

When handling 9,13-Di-cis-retinoic Acid, avoid dust formation, breathing mist, gas, or vapors . Avoid contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of exposure, seek immediate medical attention .

特性

IUPAC Name |

(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8-,16-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGAZHPCJJPHSC-CDMOMSTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C/C(=O)O)\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858776 | |

| Record name | 9-cis,13-cis-Retinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 9,13-cis-Retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012874 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

9,13-Di-cis-retinoic acid | |

CAS RN |

5352-74-9 | |

| Record name | 9,13-Di-cis-retinoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5352-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,13-Di-cis-retinoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005352749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-cis,13-cis-Retinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,13-DI-CIS-RETINOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQD8WK9JQ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 9,13-cis-Retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012874 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

181 °C | |

| Record name | 9,13-cis-Retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012874 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

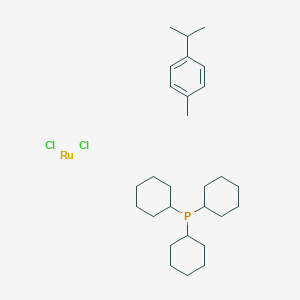

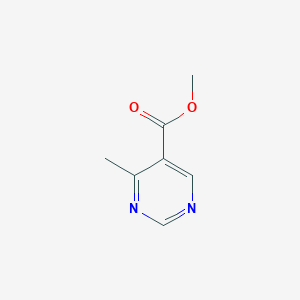

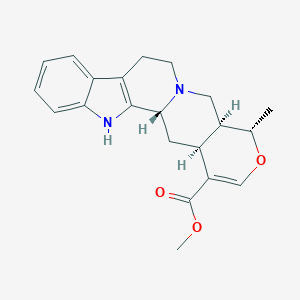

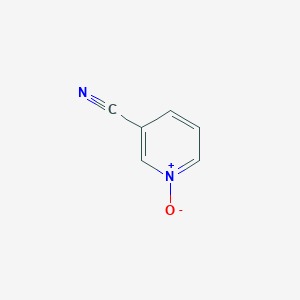

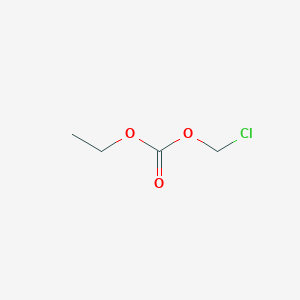

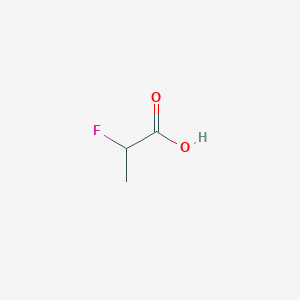

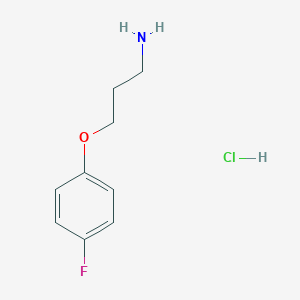

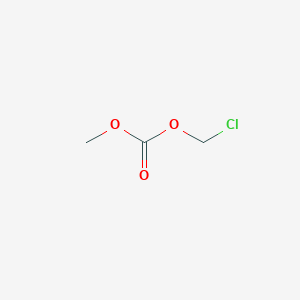

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Disodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B127112.png)

![1-Cyclopropyl-6-fluoro-4-oxo-7-[3-[(propan-2-ylamino)methyl]pyrrolidin-1-yl]-8-(trifluoromethyl)quinoline-3-carboxylic acid](/img/structure/B127124.png)